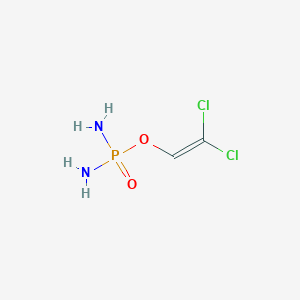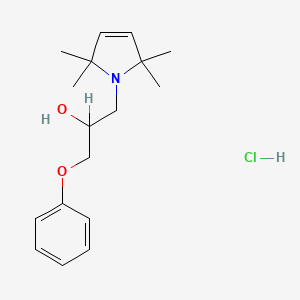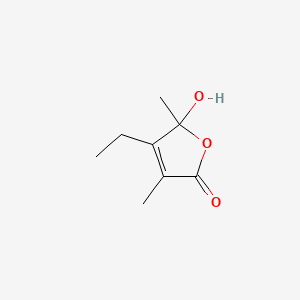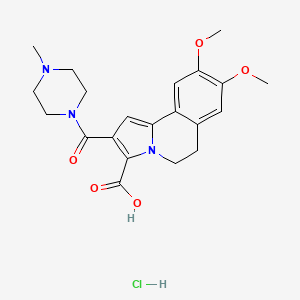
1-Ethoxypyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxypyridin-2(1H)-one is an organic compound that belongs to the pyridinone family It is characterized by a pyridine ring with an ethoxy group attached to the second carbon and a keto group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxypyridin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with ethanol in the presence of a base, such as sodium ethoxide, to form the ethoxy derivative. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxypyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-hydroxy-2-pyridone.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxypyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-ethoxypyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The ethoxy group and the keto group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Pyridone: Lacks the ethoxy group, making it less hydrophobic.
1-Methoxypyridin-2(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-Hydroxy-2-pyridone: The reduced form of 1-ethoxypyridin-2(1H)-one.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature distinguishes it from other pyridinones and contributes to its specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
40775-57-3 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
1-ethoxypyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
InChI-Schlüssel |
GSXHNVWNRQPLMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCON1C=CC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)


![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)


![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)


